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Compound of Interest

Compound Name: Bis(3-methyl-2-thienyl)methanone

Cat. No.: B121849 Get Quote

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone (CAS No. 30717-55-6)

Foreword
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical

Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The

study of impurities—their identification, synthesis, and characterization—is therefore a critical

discipline. This guide focuses on Bis(3-methyl-2-thienyl)methanone, a compound primarily

recognized as a process impurity in the manufacturing of Tiagabine.[1][2] Tiagabine is a potent

anticonvulsant agent that functions as a selective GABA reuptake inhibitor. Understanding the

profile of its impurities is paramount for regulatory compliance and ensuring patient safety.

This document provides a comprehensive technical overview of Bis(3-methyl-2-
thienyl)methanone for researchers, synthetic chemists, and drug development professionals.

We will delve into its chemical identity, plausible synthetic routes, analytical characterization,

and its significance within the context of pharmaceutical quality control.

Core Chemical Identity & Physicochemical
Properties
Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone flanked by two 3-methyl-

substituted thiophene rings. This structure imparts specific chemical characteristics that

influence its synthesis, isolation, and analytical behavior.
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Property Value Source

CAS Number 30717-55-6 [1][2][3][4]

Molecular Formula C₁₁H₁₀OS₂ [1][3][5]

Molecular Weight 222.33 g/mol [1][3][4][5]

IUPAC Name
bis(3-methylthiophen-2-

yl)methanone
[5]

Synonyms

Bis(3-methyl-2-thienyl) Ketone,

Bis(3-methylthien-2-

yl)methanone

[3][5][6]

Topological Polar Surface Area 73.6 Å² [1]

Rotatable Bond Count 2 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Hydrogen Bond Donor Count 0 [1]

Synthesis Strategies: A Mechanistic Perspective
While specific proprietary synthesis routes for this compound as a process impurity are not

publicly detailed, its structure suggests several plausible synthetic strategies based on

established organometallic chemistry. The key challenge is the formation of the C-C bond

between the carbonyl carbon and the C2 position of the thiophene rings.

A highly effective and common approach for forming such aryl-carbonyl bonds is through

palladium-catalyzed cross-coupling reactions. The choice of coupling partners is critical and

dictated by the availability of starting materials and reaction robustness.

Plausible Synthesis via Friedel-Crafts Acylation
A traditional and direct method could be the Friedel-Crafts acylation of 3-methylthiophene.
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Reactants & Conditions
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Friedel-Crafts Acylation
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Lewis Acid Catalyst
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(e.g., DCM, CS₂)

Bis(3-methyl-2-thienyl)methanone
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Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Protocol Rationale:

Reactant Choice: 3-methylthiophene is the foundational building block. Phosgene (or a safer

equivalent like triphosgene) serves as the carbonyl source.

Catalysis: A Lewis acid catalyst is essential to activate the acylating agent and facilitate

electrophilic attack on the electron-rich thiophene ring. The electrophilic substitution occurs

preferentially at the C2 position, which is activated by the sulfur atom.

Stoichiometry: Using at least two equivalents of 3-methylthiophene ensures the formation of

the disubstituted ketone.

Work-up: The reaction is quenched with water or dilute acid to deactivate the catalyst. The

organic product is then extracted, dried, and purified, typically via column chromatography or

recrystallization.
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Analytical Characterization and Quality Control
As a pharmaceutical impurity, rigorous characterization of Bis(3-methyl-2-thienyl)methanone
is non-negotiable. A combination of spectroscopic and chromatographic techniques is required

to confirm its identity and quantify its presence. High-purity reference standards are essential

for this process.[3]

Analytical Workflow
The logical flow for identifying and characterizing an unknown impurity in an API batch involves

a systematic process of isolation, structural elucidation, and quantification.
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Impurity Identification & Characterization Workflow
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Caption: Standard workflow for pharmaceutical impurity analysis.
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Expected Spectroscopic Signatures
While raw spectra require experimental acquisition, the structure of Bis(3-methyl-2-
thienyl)methanone allows us to predict its key spectroscopic features. This predictive analysis

is crucial for confirming the identity of an isolated impurity.

Step-by-Step Protocol for Spectroscopic Analysis:

Sample Preparation: Dissolve a high-purity sample in an appropriate deuterated solvent

(e.g., CDCl₃ for NMR) or prepare a KBr pellet/thin film for IR analysis.

Mass Spectrometry (MS):

Objective: Determine the molecular weight and fragmentation pattern.

Expected Result: A molecular ion peak (M+) corresponding to the molecular weight of

222.33.[3][4] Fragmentation would likely involve cleavage of the carbonyl-thiophene bond,

yielding fragments corresponding to the 3-methyl-thienyl acylium ion.

Infrared (IR) Spectroscopy:

Objective: Identify key functional groups.

Expected Result: A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic

of a diaryl ketone C=O stretch. Additional peaks will be present for C-H bonds (aromatic

and methyl) and C=C/C-S bonds within the thiophene rings.[3]

¹H NMR Spectroscopy:

Objective: Elucidate the proton environment and connectivity.

Expected Result: Due to the molecule's symmetry, a simple spectrum is expected:

A singlet for the two equivalent methyl groups (CH₃) around 2.2-2.5 ppm.

Two doublets in the aromatic region (typically 6.8-7.8 ppm) for the two pairs of

equivalent protons on the thiophene rings, showing coupling to each other.
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¹³C NMR Spectroscopy:

Objective: Determine the number of unique carbon environments.

Expected Result:

A peak for the methyl carbon.

Four distinct peaks for the thiophene ring carbons (due to symmetry).

A significantly downfield peak (>180 ppm) for the carbonyl carbon.

Relevance in Drug Development: The Tiagabine
Case
The primary relevance of Bis(3-methyl-2-thienyl)methanone is its status as an impurity of

Tiagabine.[1][2] The presence of impurities, even in trace amounts, can have significant

implications:

Toxicity: Impurities may have their own pharmacological or toxicological profiles.

Efficacy: They can potentially interfere with the API's mechanism of action.

Stability: Impurities can affect the stability and shelf-life of the final drug product.

Therefore, regulatory agencies like the FDA and EMA require stringent control over impurity

levels. The process of identifying, synthesizing, and creating a reference standard for Bis(3-
methyl-2-thienyl)methanone is a textbook example of the due diligence required in modern

drug manufacturing.
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Caption: Relationship between API, impurity, and quality control.

Potential Biological Significance and Future
Research
While Bis(3-methyl-2-thienyl)methanone is primarily studied as an impurity, its core structure

—a bis-heterocyclic methanone—belongs to a class of compounds with diverse and interesting

biological activities. Thiophene-containing molecules are known to exhibit a wide range of

pharmacological properties, including antibacterial, antifungal, and anticancer activities.[7][8][9]

Future research directions could include:

Pharmacological Screening: A systematic evaluation of Bis(3-methyl-2-thienyl)methanone
against various biological targets (e.g., kinases, microbial enzymes) to uncover any latent

therapeutic potential.
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Analogue Synthesis: Using it as a scaffold to synthesize a library of related derivatives to

explore structure-activity relationships (SAR).

Toxicology Studies: In-depth toxicological assessment to better inform the risk assessment

when it is present as an impurity in Tiagabine.

This exploration beyond its role as an impurity could potentially transform a manufacturing

byproduct into a lead compound for new therapeutic avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121849?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

